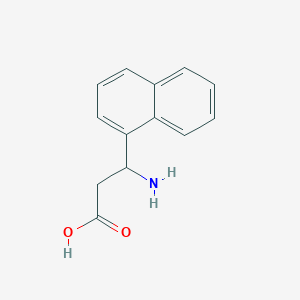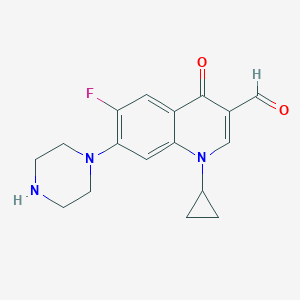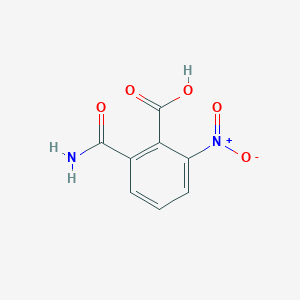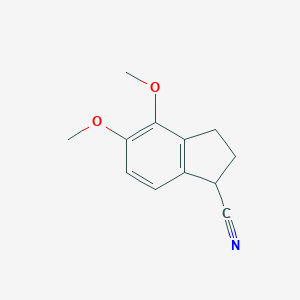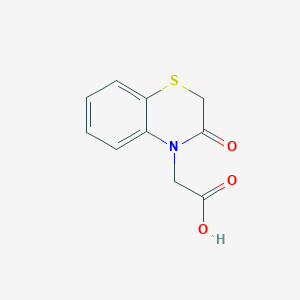
Bocconin
Descripción general
Descripción
Bocconin is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the diterpenoid family of compounds and is found in various plant species. Bocconin has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
Volunteer Computing and Middleware Systems : Bocconin, through BOINC (Berkeley Open Infrastructure for Network Computing), facilitates volunteer computing. This middleware system offers process management, graphics control, and checkpointing for scientific research projects (Anderson, Christensen, & Allen, 2006). It provides large computing capacity at a low cost, essential for high-throughput scientific computing (Anderson, 2019).
Medicinal Applications : Isoquinoline alkaloids from the Bocconieae tribe, which includes Bocconin, have demonstrated antimicrobial, antifungal, and anti-inflammatory activities. These properties make them valuable for health management, particularly in developing countries (Yu et al., 2014).
Chemical Sensing : Boronic acid sensors, which can be a component of Bocconin, are effective in detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This ability is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Agricultural Applications : Studies have shown that Bocconia, closely related to Bocconin, impacts the growth and yield of plants like broccoli. For instance, specific fertilizer treatments can enhance the growth processes and leafy mass in Bocconia (Yakhtanigova et al., 2022). Additionally, root extracts of Helleborus bocconei, containing Bocconin, show antibacterial activity against respiratory infections (Puglisi et al., 2009).
Collaborative Research Tools : The Bill of Experiments tool (BOE) is a collaborative environment for the reuse of scientific experiments, which can include studies involving Bocconin. It aims to identify the best alternatives based on cost, deadline attainment, and quality (Cardoso, Souza, & Marques, 2002).
Antimicrobial Properties : Bocconia arborea Watt., which may include Bocconin compounds, exhibits strong antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Navarro et al., 1996; Navarro et al., 1998).
Propiedades
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10(2)19(23)26-18-17(24-11(3)21)15-13(27-20(18,4)5)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYMMRNOMSMIHJ-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
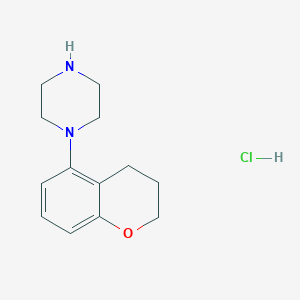
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
